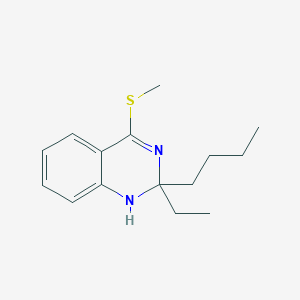![molecular formula C22H19F3N2O2 B14202099 N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea CAS No. 885044-45-1](/img/structure/B14202099.png)
N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the hydroxyphenyl moiety contributes to its distinctive chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea typically involves the reaction of N,N-dibenzylurea with 3-hydroxy-5-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of N,N-Dibenzyl-N’-[3-oxo-5-(trifluoromethyl)phenyl]urea.
Reduction: Formation of N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy group can form hydrogen bonds, stabilizing the compound within the active site. This dual interaction can inhibit the activity of enzymes or modulate receptor functions, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzyl-N’-[3-hydroxyphenyl]urea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N,N-Dibenzyl-N’-[3-hydroxy-5-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
N,N-Dibenzyl-N’-[3-hydroxy-5-chlorophenyl]urea:
Uniqueness
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
885044-45-1 |
|---|---|
Formule moléculaire |
C22H19F3N2O2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)18-11-19(13-20(28)12-18)26-21(29)27(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,28H,14-15H2,(H,26,29) |
Clé InChI |
PRIRMRBTZQLUJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)

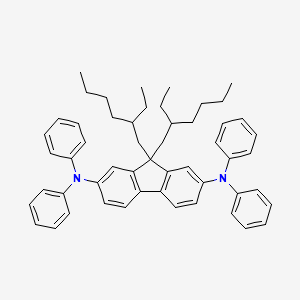
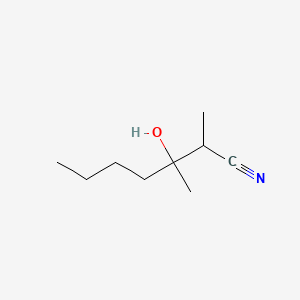
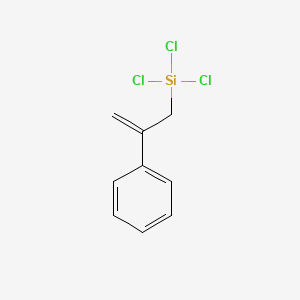
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
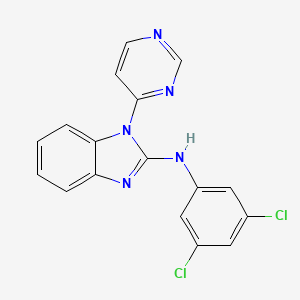

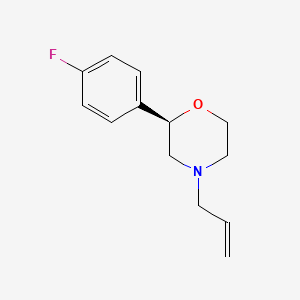

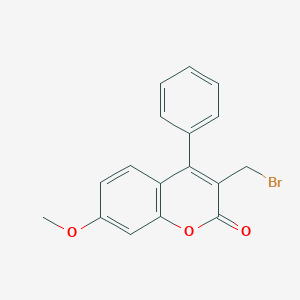
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
